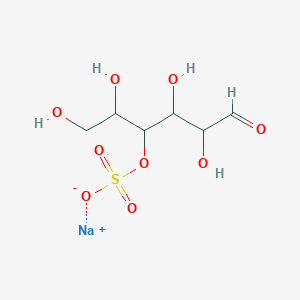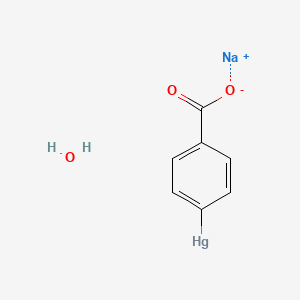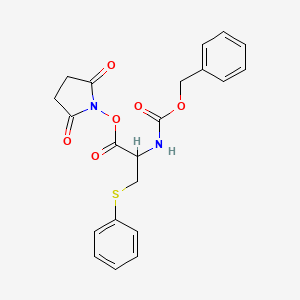
Sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate: is a chemical compound with the molecular formula C₆H₁₁NaO₉S . It is known for its unique structure, which includes multiple hydroxyl groups and a sulfate group. This compound is often used in various research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate typically involves the reaction of a hexose derivative with sulfuric acid in the presence of sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the hydroxyl and sulfate groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the careful addition of sulfuric acid to a solution of the hexose derivative, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Produces ketones and aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl groups facilitate hydrogen bonding with enzymes and other biomolecules, while the sulfate group can participate in ionic interactions. These interactions influence various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium;(1,2,3,4-tetrahydroxy-5-oxohexan-3-yl) sulfate
- Sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-2-yl) sulfate
Uniqueness
Sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate is unique due to its specific arrangement of hydroxyl and sulfate groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H11NaO9S |
|---|---|
Peso molecular |
282.20 g/mol |
Nombre IUPAC |
sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
PPFRJSVPFMKACS-UHFFFAOYSA-M |
SMILES canónico |
C(C(C(C(C(C=O)O)O)OS(=O)(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol](/img/structure/B13397309.png)
![(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397310.png)



![sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13397340.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide](/img/structure/B13397341.png)


![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)

![(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B13397366.png)
![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)

